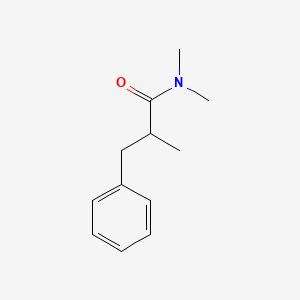

N,N,2-trimethyl-3-phenylpropanamide

Description

Structure

3D Structure

Properties

CAS No. |

51371-02-9 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

N,N,2-trimethyl-3-phenylpropanamide |

InChI |

InChI=1S/C12H17NO/c1-10(12(14)13(2)3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |

InChI Key |

IAAIMIULTLQXBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)N(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N,n,2 Trimethyl 3 Phenylpropanamide

Retrosynthetic Analysis and Strategic Disconnection Approaches

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For N,N,2-trimethyl-3-phenylpropanamide, the most logical and common disconnection approach involves breaking the amide bond (C-N bond). This is a robust and widely applied strategy in amide synthesis.

This disconnection reveals two primary building blocks:

A carboxylic acid precursor: 2-methyl-3-phenylpropanoic acid .

An amine precursor: N,N-dimethylamine .

The forward synthesis, therefore, involves the formation of an amide bond between the carboxyl group of 2-methyl-3-phenylpropanoic acid (or an activated derivative) and the secondary amine, N,N-dimethylamine. The subsequent sections detail the preparation of these precursors and the various methods to achieve their coupling.

Precursor Chemistry and Starting Material Selection for this compound Synthesis

The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This section examines the synthesis of the required carboxylic acid and amine building blocks.

Synthesis and Derivatization of 3-Phenylpropanoic Acid Derivatives

The core carboxylic acid structure is 2-methyl-3-phenylpropanoic acid. Its synthesis can be approached by first preparing the parent acid, 3-phenylpropanoic acid (also known as hydrocinnamic acid), and then introducing the methyl group at the alpha-position (C2).

A common industrial route to 3-phenylpropanoic acid starts from cinnamaldehyde (B126680). The process involves the hydrogenation of cinnamaldehyde in the presence of a palladium-containing catalyst to yield 3-phenylpropanal. This intermediate can then be oxidized to 3-phenylpropionic acid using a medium containing molecular oxygen, often at elevated temperatures between 40°C and 80°C, to ensure high selectivity and conversion. google.com

Once 3-phenylpropanoic acid is obtained, the next critical step is the methylation at the C2 position. A classic laboratory method to achieve this involves the use of a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which is then reacted with an electrophilic methyl source like methyl iodide. For enantioselective synthesis, chiral auxiliaries, such as the Evans oxazolidinone auxiliary, can be employed. orgsyn.org In this method, the achiral 3-phenylpropanoic acid is first converted to an acid chloride and then attached to the chiral auxiliary. orgsyn.org Subsequent deprotonation and reaction with a methylating agent install the methyl group stereoselectively. Finally, the auxiliary is cleaved to yield the desired chiral 2-methyl-3-phenylpropanoic acid. orgsyn.org

Preparation of Substituted Amine Building Blocks

The amine precursor for the synthesis is N,N-dimethylamine, a common and readily available secondary amine. While often purchased for laboratory use, several large-scale industrial preparations exist.

One established method involves the catalytic reaction of an aldehyde with dimethylamine (B145610) and hydrogen under pressure and at elevated temperatures (50 to 150°C). google.com This reductive amination process typically uses a hydrogenation catalyst containing metals such as nickel, palladium, or platinum. google.com Another significant industrial route is the direct amination of alcohols. Higher alcohols can be reacted with dimethylamine in the presence of an amination catalyst and hydrogen gas at temperatures ranging from 150°C to 250°C to produce N,N-dimethyl-N-alkylamines. google.com Furthermore, N,N-dimethylformamide (DMF) can serve as a versatile building block and a source for the dimethylamino group in various heterocyclic syntheses. researchgate.net

Amidation Reactions and Catalytic Systems for this compound Formation

The final and most critical step in the synthesis is the formation of the amide bond. This can be achieved through conventional methods that require stoichiometric activating agents or through more modern, efficient catalytic strategies.

Conventional Amidation Protocols (e.g., Acid Chloride, Carbodiimide (B86325) Coupling)

Conventional amidation requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. These methods are well-established but often suffer from poor atom economy, generating significant stoichiometric waste. catalyticamidation.infowalisongo.ac.id

Acid Chloride Method : The carboxylic acid (2-methyl-3-phenylpropanoic acid) is first converted to a highly reactive acid chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. catalyticamidation.infowalisongo.ac.id The resulting 2-methyl-3-phenylpropanoyl chloride is then reacted with N,N-dimethylamine, usually in the presence of a base to neutralize the HCl byproduct, to form the final amide.

Carbodiimide Coupling : This method uses a coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction between the carboxylic acid and the amine. catalyticamidation.infowalisongo.ac.id The coupling agent activates the carboxylic acid by forming a reactive O-acylisourea intermediate, which is then readily attacked by N,N-dimethylamine. A major drawback of using DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.

| Method | Activating Reagent | Key Features | Common Byproducts |

|---|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Highly reactive intermediate; often high yielding. | HCl, SO₂, CO, CO₂ |

| Carbodiimide Coupling | DCC, EDC | Milder conditions than acid chloride route; compatible with more functional groups. | Urea (B33335) derivatives (e.g., DCU) |

Catalytic Amidation Strategies (e.g., Transition Metal Catalysis, Organocatalysis)

To address the inefficiencies of conventional methods, significant research has focused on developing catalytic amidation reactions. These processes are more atom-economical and environmentally friendly, as the only stoichiometric byproduct is water. catalyticamidation.info

Organocatalysis : Boron-based catalysts, such as boric acid and various ortho-iodo arylboronic acids, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. walisongo.ac.idacs.org These reactions are typically performed at ambient or elevated temperatures in the presence of a dehydrating agent, like molecular sieves, to remove the water formed and drive the reaction forward. acs.org The mechanism is believed to involve the formation of a mixed anhydride (B1165640) or other activated boron species that facilitates the amidation. catalyticamidation.inforesearchgate.net

Transition Metal Catalysis : Various transition metal complexes have been developed to catalyze direct amidation. Titanium tetrafluoride (TiF₄), for example, has been shown to effectively catalyze the direct amidation of both aliphatic and aromatic carboxylic acids with amines in refluxing toluene, providing high yields of the corresponding amides. rsc.org Other systems, such as those based on nickel, can catalyze the amidation of esters, providing an alternative route to the desired product if a methyl 2-methyl-3-phenylpropanoate precursor is used. mdpi.comepfl.ch

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages |

|---|---|---|---|

| Organocatalysis | Boric Acid, ortho-Iodophenylboronic Acid | Dehydrating agent (e.g., molecular sieves), heat may be required. acs.org | Metal-free; generally mild conditions. catalyticamidation.info |

| Transition Metal | TiF₄ | Refluxing toluene, 12-24 hours. rsc.org | High yields for a variety of substrates. rsc.org |

| Transition Metal | Ni(cod)₂/IPr | Toluene, 140 °C, from ester precursor. mdpi.com | Broad functional group tolerance. mdpi.com |

Mechanistic Insights into Amide Bond Formation

The formation of the amide bond in this compound, typically from 2-methyl-3-phenylpropanoic acid and dimethylamine, is not a spontaneous reaction and requires activation of the carboxylic acid. The use of coupling reagents is a common strategy, and their mechanisms provide a window into the intricacies of this transformation.

One of the most widely used classes of coupling agents is carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). nih.govkhanacademy.org The reaction mechanism commences with the protonation of the carbodiimide by the carboxylic acid. The resulting carboxylate then attacks the central carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. wikipedia.orgyoutube.com This intermediate is susceptible to nucleophilic attack by dimethylamine. The amine's lone pair of electrons attacks the carbonyl carbon of the activated ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, with the departure of the dicyclohexylurea or the corresponding urea derivative from EDC, yields the desired this compound and a urea byproduct. khanacademy.orgwikipedia.org

However, the O-acylisourea intermediate can also undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product that can complicate purification. wikipedia.orgacs.org The formation of this byproduct can be minimized by using solvents with low dielectric constants. youtube.com Additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed to intercept the O-acylisourea and form a more stable active ester, which then reacts cleanly with the amine, improving the yield and purity of the final amide. wikipedia.org

Boronic acids have also been explored as catalysts for direct amide bond formation. nih.gov Mechanistic studies suggest that the boronic acid activates the carboxylic acid through the formation of an acyloxyboronic acid intermediate. This intermediate is then susceptible to nucleophilic attack by the amine.

The following table summarizes the key intermediates and potential byproducts in common amidation reactions.

| Coupling Reagent Class | Key Reactive Intermediate | Common Byproduct(s) |

| Carbodiimides (e.g., DCC, EDC) | O-acylisourea | N-acylurea, Dicyclohexylurea (for DCC) |

| Phosphonium Salts (e.g., BOP, PyBOP) | Acyloxyphosphonium salt | Hexamethylphosphoramide (HMPA) |

| Uranium Salts (e.g., HATU, HBTU) | O-Acyl(tetramethyl)isouronium salt | Tetramethylurea |

| Boronic Acids | Acyloxyboronic acid | Boronic acid (regenerated) |

Chiral Synthesis and Stereoselective Approaches to this compound

The presence of a stereocenter at the C2 position of this compound introduces the possibility of enantiomers. The synthesis of a single enantiomer of this compound requires stereoselective methods, which are broadly categorized into asymmetric induction using chiral auxiliaries, enantioselective catalysis, and diastereoselective synthesis.

A well-established method for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. For the synthesis of enantiomerically pure (S)- or (R)-2-methyl-3-phenylpropanoic acid, a precursor to the target amide, an Evans oxazolidinone auxiliary can be employed.

The synthesis would begin by acylating the chiral oxazolidinone with 3-phenylpropionyl chloride. The resulting N-acyloxazolidinone can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent alkylation of this enolate with methyl iodide proceeds with high diastereoselectivity, as the bulky substituent on the chiral auxiliary effectively blocks one face of the enolate from the incoming electrophile. Finally, the chiral auxiliary is cleaved under mild conditions to yield the desired enantiomerically enriched 2-methyl-3-phenylpropanoic acid, which can then be converted to this compound. The chiral auxiliary can often be recovered and reused. orgsyn.org

Another approach involves the use of chiral lithium amides as traceless auxiliaries. acs.org These reagents can mediate the direct enantioselective conjugate addition of carboxylic acids to α,β-unsaturated esters, a transformation that could be adapted for the synthesis of the chiral carboxylic acid precursor. acs.org

Enantioselective catalysis offers a more atom-economical approach to chiral synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the enantiomerically enriched product. For the synthesis of the chiral center in this compound, a potential strategy is the asymmetric α-alkylation of a suitable precursor.

For instance, the enantioselective α-functionalization of cyclic amines has been achieved using enzymatic carbene transfer reactions. rochester.edu While not directly applicable to the open-chain target molecule, this demonstrates the power of biocatalysis in creating chiral centers adjacent to a nitrogen atom.

A more relevant approach could involve the asymmetric hydrogenation of an unsaturated precursor. For example, the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with pyridine (B92270) derivatives has been used to synthesize enantioenriched 3-substituted piperidines. semanticscholar.org A similar strategy could potentially be developed for the asymmetric synthesis of 2-methyl-3-phenylpropanoic acid derivatives.

The following table provides a comparative overview of chiral auxiliary and enantioselective catalysis approaches.

| Approach | Stoichiometry of Chiral Source | Key Advantage | Key Disadvantage |

| Chiral Auxiliary | Stoichiometric | High diastereoselectivity, predictable stereochemical outcome. | Requires additional steps for attachment and removal of the auxiliary. |

| Enantioselective Catalysis | Catalytic | High atom economy, potential for high turnover numbers. | Catalyst development can be challenging, may require optimization for specific substrates. |

If additional stereocenters were present in the molecule, for example, through modification of the phenyl ring, diastereoselective control would become crucial. The synthesis of specific diastereomers often relies on substrate control, where the existing stereocenter(s) in the molecule direct the stereochemical outcome of subsequent reactions.

For instance, the diastereoselective synthesis of glycidic amides has been achieved through the reaction of stabilized ammonium (B1175870) ylides with aromatic aldehydes. nih.gov This highlights how the stereochemistry of the starting materials can influence the formation of new stereocenters. In the context of this compound derivatives with multiple stereocenters, a carefully planned synthetic route would be necessary to control the relative stereochemistry of each chiral center. researchgate.net

Flow Chemistry and Continuous Synthesis Methodologies for this compound

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the production of chemicals, offering advantages in terms of safety, scalability, and efficiency. researchgate.netnih.gov The synthesis of amides, including tertiary amides like this compound, is well-suited for flow processes. researchgate.net

In a typical flow setup for amide synthesis, solutions of the carboxylic acid (2-methyl-3-phenylpropanoic acid) and the amine (dimethylamine), along with a coupling reagent, are continuously pumped through a heated reactor coil. The short diffusion distances and excellent heat transfer in the microreactor can lead to significantly reduced reaction times and improved yields compared to batch synthesis. researchgate.netnih.gov

The following table outlines the key advantages of flow chemistry for amide synthesis.

| Parameter | Batch Synthesis | Flow Synthesis |

| Reaction Time | Often several hours | Typically minutes |

| Heat Transfer | Can be inefficient, leading to hotspots | Highly efficient, precise temperature control |

| Safety | Handling of large quantities of reagents | Small reaction volumes, improved safety |

| Scalability | Often requires re-optimization | Scalable by running the reactor for longer |

| Process Control | Limited | Precise control over reaction parameters |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.comnih.gov The synthesis of amides has been a significant focus of green chemistry research due to the large volumes of waste often generated by traditional methods. ucl.ac.uk

A key principle of green chemistry is the reduction of waste. numberanalytics.com Catalytic methods for amide bond formation are inherently greener than stoichiometric approaches as they reduce the amount of reagents used. Biocatalysis, using enzymes like lipases, offers a highly sustainable route to amides, often proceeding under mild conditions with high selectivity. nih.govmanchester.ac.uk For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to catalyze amidation reactions effectively. nih.gov

Solvent selection is another critical aspect of green chemistry. ucl.ac.uk Many common solvents for amide synthesis, such as DMF and NMP, are facing regulatory scrutiny due to their toxicity. ucl.ac.uk The development of solvent-free amidation methods is a significant step towards greener processes. nih.govrsc.orgresearchgate.netsemanticscholar.orgbohrium.com Mechanochemical approaches, where the reaction is driven by mechanical energy in a ball mill or extruder, can enable solvent-free amide synthesis. digitellinc.comrsc.org

The use of renewable feedstocks and the development of energy-efficient processes are also central to green chemistry. numberanalytics.com While the precursors to this compound are typically derived from petrochemical sources, future advancements in biorefining could provide more sustainable routes to these starting materials.

Solvent Minimization and Replacement Strategies

Traditional amide synthesis often relies on the use of volatile and often hazardous organic solvents. Modern approaches seek to minimize or eliminate these solvents to reduce environmental impact and improve process safety.

Solvent-Free and High-Concentration Reactions: A significant advancement in green chemistry is the development of solvent-free or "neat" reaction conditions. researchgate.netgoogle.com For the synthesis of amides, solid-state grinding or direct heating of a mixture of the carboxylic acid precursor (2-methyl-3-phenylpropanoic acid) and the amine (dimethylamine) in the presence of a suitable catalyst can be employed. researchgate.netresearchgate.net This approach drastically reduces solvent waste. High-concentration reactions in safer, recyclable solvents also represent a significant improvement.

Alternative and Greener Solvents: When a solvent is necessary, the focus is on replacing hazardous solvents like dichloromethane (B109758) or N,N-dimethylformamide (DMF) with more benign alternatives. nih.gov Research into greener solvents has identified options such as glycerol (B35011), polyethylene (B3416737) glycol (PEG), and ionic liquids for various amide synthesis reactions. researchgate.netasianpubs.org For instance, glycerol has been effectively used as a solvent for the synthesis of N-alkyl-2-styrylbenzimidazoles, a related class of compounds. researchgate.netasianpubs.org The choice of solvent can also influence the reaction pathway, as seen in the solvent-switched synthesis of amides and tertiary amines. researchgate.net

Below is a table comparing traditional and greener solvents for amide synthesis:

| Solvent Category | Examples | Key Considerations |

| Traditional Solvents | Dichloromethane, N,N-Dimethylformamide (DMF), Toluene | Often volatile, hazardous, and difficult to recycle. nih.govnih.gov |

| Greener Alternative Solvents | Water, Glycerol, Polyethylene Glycol (PEG), Ionic Liquids | Lower toxicity, biodegradability, and potential for recycling. researchgate.netasianpubs.org |

| Solvent-Free Conditions | Neat reaction mixtures, solid-state grinding | Eliminates solvent waste, can lead to faster reaction times. researchgate.netgoogle.comresearchgate.net |

Atom Economy and Waste Reduction in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov

Catalytic Amidation Reactions: A key strategy to improve atom economy is the use of catalytic methods for amide bond formation, which generate only water as a byproduct. researchgate.net Boric acid, for example, has been demonstrated as an effective catalyst for the direct amidation of carboxylic acids and urea, offering a quick and convenient solvent-free process. researchgate.net Another approach involves the use of borate (B1201080) esters like B(OCH2CF3)3, which can facilitate direct amide synthesis from carboxylic acids and amines under milder conditions. nih.gov

Alternative Reagent Strategies: Traditional amide synthesis often involves the use of stoichiometric activating agents or coupling reagents, which leads to the formation of significant amounts of byproducts and poor atom economy. nih.gov Advanced methodologies focus on avoiding these reagents. One such method is the oxidative synthesis of amides from potassium acyltrifluoroborates and amines, which proceeds under aqueous conditions and avoids problematic coupling agents. nih.gov

A plausible synthetic route for this compound, analogous to the synthesis of similar compounds, involves a two-step process that can be optimized for atom economy. google.com The first step could be the formation of a methyl ester of 2-methyl-3-phenylpropanoic acid, followed by amidation with dimethylamine in the presence of a basic catalyst. google.com A patent for a similar compound, N,2,3-trimethyl-2-isopropylbutanamide, highlights the potential for recycling the amine, which further enhances waste reduction. google.com

The following table illustrates the concept of atom economy with hypothetical reaction pathways for the synthesis of this compound:

| Synthetic Pathway | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Traditional (e.g., Acid Chloride) | 2-methyl-3-phenylpropanoyl chloride, Dimethylamine | This compound | Dimethylamine hydrochloride | Lower |

| Greener (Catalytic Amidation) | 2-methyl-3-phenylpropanoic acid, Dimethylamine | This compound | Water | Higher |

Energy Efficiency and Sustainable Reaction Conditions

Reducing energy consumption is another critical aspect of green synthetic design. This can be achieved through the use of milder reaction conditions and alternative energy sources.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating chemical reactions. researchgate.netasianpubs.org For the synthesis of N-alkylated benzimidazoles, microwave-assisted methods have been shown to significantly reduce reaction times compared to conventional heating. researchgate.netasianpubs.org This technique could potentially be applied to the synthesis of this compound to improve energy efficiency.

Lower Reaction Temperatures: The development of highly active catalysts allows for reactions to be conducted at lower temperatures, thereby saving energy. For instance, some modern amidation reactions can proceed at or near room temperature. rsc.org The cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides is an example of a method that proceeds under mild conditions (35 °C) to produce sterically bulky chiral amides. acs.org While not a direct synthesis of the target compound, it demonstrates the trend towards lower-energy processes.

Continuous Flow Processing: Continuous flow reactors offer several advantages over traditional batch processing, including better heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher yields and reduced energy consumption. nih.gov A continuous, one-pot method for the synthesis of a triazole derivative was reported to be more efficient and environmentally benign than earlier batch routes. acs.org This technology holds promise for the large-scale, energy-efficient production of this compound.

The table below summarizes energy-efficient approaches applicable to amide synthesis:

| Approach | Description | Benefits |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction mixture directly and efficiently. researchgate.netasianpubs.org | Faster reaction rates, shorter reaction times, often higher yields. |

| Low-Temperature Catalysis | Employs highly active catalysts that function effectively at or near ambient temperatures. rsc.orgacs.org | Reduced energy consumption, improved safety. |

| Continuous Flow Chemistry | Reactions are carried out in a continuously flowing stream in a reactor. nih.govacs.org | Enhanced process control, improved safety, potential for higher throughput and energy savings. |

Comprehensive Spectroscopic and Spectrometric Characterization of N,n,2 Trimethyl 3 Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, confirming the constitution and stereochemistry of N,N,2-trimethyl-3-phenylpropanamide.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of the individual ¹H and ¹³C nuclei within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl group, the protons of the propanamide backbone, and the protons of the three methyl groups. The N,N-dimethyl groups may appear as two separate singlets due to restricted rotation around the amide C-N bond. The chemical shifts are influenced by neighboring functional groups and anisotropic effects from the phenyl ring.

¹³C NMR: The carbon NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. For this compound, ten distinct carbon signals are anticipated: four for the phenyl group (due to symmetry), one for the carbonyl group, three for the propanamide backbone, and two for the N,N-dimethyl groups (which may be non-equivalent), and one for the C2-methyl group.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃) Predicted data based on structure and analysis of similar compounds.

¹H NMR Data (400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~7.30-7.15 | m | - | 5H | Phenyl H |

| ~3.20 | m | ~7.0 | 1H | CH (CH₃) |

| ~2.95 | s | - | 3H | N-CH ₃ |

| ~2.90 | s | - | 3H | N-CH ₃ |

| ~2.85 | dd | ~13.5, ~7.0 | 1H | Ph-CH ₂ (one proton) |

| ~2.65 | dd | ~13.5, ~7.0 | 1H | Ph-CH ₂ (one proton) |

¹³C NMR Data (100 MHz)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~175.0 | C=O |

| ~140.0 | Phenyl C (quaternary) |

| ~129.0 | Phenyl CH |

| ~128.5 | Phenyl CH |

| ~126.5 | Phenyl CH |

| ~42.0 | Ph-C H₂ |

| ~40.0 | C H(CH₃) |

| ~37.5 | N-CH₃ |

| ~35.5 | N-CH₃ |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methine proton (-CH(CH₃)-) and the protons of the adjacent methylene (B1212753) group (Ph-CH₂-) as well as the adjacent methyl group (-CH-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal, for instance, the signal at ~1.15 ppm to the carbon at ~17.0 ppm.

Protons of the N-methyl groups (~2.95, ~2.90 ppm) to the carbonyl carbon (~175.0 ppm) and the other N-methyl carbon.

Protons of the Ph-CH₂ group (~2.85, ~2.65 ppm) to the quaternary aromatic carbon and the methine carbon (~40.0 ppm).

The methine proton (~3.20 ppm) to the carbonyl carbon and the benzylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining stereochemistry and conformation. For this molecule, NOESY could confirm the proximity of the methine proton to both the benzylic methylene protons and the C2-methyl protons.

Dynamic NMR Studies for Conformational Analysis

Amide bonds possess a significant double bond character, leading to restricted rotation around the carbon-nitrogen bond. In N,N-disubstituted amides like this compound, this can result in the two N-methyl groups being chemically non-equivalent, giving rise to two distinct singlets in the NMR spectrum. This phenomenon is often temperature-dependent.

A dynamic NMR (DNMR) study, involving recording NMR spectra at various temperatures, could be performed. At low temperatures, the rotation is slow on the NMR timescale, and two separate signals for the N-methyl groups would be clearly observed. As the temperature is increased, the rate of rotation increases. Eventually, the two signals would broaden, coalesce into a single broad peak, and finally sharpen into a single time-averaged signal at a sufficiently high temperature. Analysis of the spectra at different temperatures would allow for the calculation of the energy barrier to rotation around the amide bond. No specific dynamic NMR studies for this compound were found in the surveyed literature.

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental composition. For a compound with the formula C₁₂H₁₇NO, the expected exact masses for the protonated molecule and its sodium adduct would be as follows.

Table 2: Predicted HRMS Data for C₁₂H₁₇NO

| Ion | Calculated m/z |

| [M+H]⁺ | 192.1383 |

| [M+Na]⁺ | 214.1202 |

Experimental determination of the m/z value to within a few parts per million (ppm) of the calculated value would provide strong evidence for the molecular formula.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID) Patterns

In tandem mass spectrometry, the parent ion (e.g., the [M+H]⁺ ion at m/z 192.1) is isolated and then fragmented by collision with an inert gas (Collision-Induced Dissociation, CID). The resulting fragment ions are then analyzed to reveal information about the molecule's structure. While specific experimental MS/MS data is not available, a plausible fragmentation pathway can be proposed based on the known stability of benzylic carbocations and the typical fragmentation of amides.

A primary and highly favorable fragmentation pathway would be the cleavage of the C2-C3 bond (α-cleavage to the phenyl ring), leading to the formation of a stable benzylic cation.

Major Fragment Ion: Cleavage of the C2-C3 bond would yield a tropylium (B1234903) ion at m/z 91 , a very common and stable fragment for compounds containing a benzyl (B1604629) group.

Other Potential Fragments:

Cleavage of the amide bond could lead to a fragment corresponding to the acylium ion [M-N(CH₃)₂]⁺ at m/z 148 .

Loss of the entire side chain via cleavage at the benzylic position could result in a fragment representing the protonated N,N,2-trimethylacrylamide moiety.

Analysis of these characteristic fragments in an MS/MS experiment would serve as a molecular fingerprint, confirming the identity of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment in Synthetic Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for assessing the purity of this compound in synthetic mixtures. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

For the analysis of related amide compounds, analytical gas-liquid chromatography (GLC) has been effectively employed. beilstein-journals.org A common setup for such analyses involves a capillary column, such as a TC-5 (a non-polar column), with helium as the carrier gas. beilstein-journals.org The purity of this compound can be determined by the relative peak area of the main compound in the gas chromatogram.

Potential impurities in a synthetic mixture of this compound could include unreacted starting materials, such as the corresponding carboxylic acid or amine, as well as byproducts from the amide coupling reaction. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. Key fragmentation pathways would likely involve cleavage of the amide bond and fragmentation of the alkyl and phenyl moieties. The identification of any impurity peaks would be achieved by analyzing their respective mass spectra and comparing them to known fragmentation patterns or library data.

Table 1: Hypothetical GC-MS Data for Purity Assessment of this compound

| Component | Retention Time (min) | Key Mass Fragments (m/z) | Identification |

| This compound | 12.5 | 205 (M+), 105, 91, 72 | Product |

| Phenylacetic acid | 8.2 | 136 (M+), 91 | Starting Material |

| Dimethylamine (B145610) | 2.1 | 45 (M+), 44 | Starting Material |

| Solvent (e.g., Toluene) | 4.5 | 92 (M+), 91 | Residual Solvent |

Note: This table is illustrative and based on general principles of GC-MS analysis. Actual retention times and fragmentation patterns would depend on the specific analytical conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Published data for this compound reveals several key absorption bands in its IR spectrum. thieme-connect.com

Table 2: Experimental Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3026 | Medium | C-H stretch (aromatic) |

| 2967, 2930 | Strong | C-H stretch (aliphatic) |

| 1634 | Strong | C=O stretch (amide I band) |

| 1493 | Medium | C=C stretch (aromatic ring) |

| 1396 | Medium | C-H bend (methyl) |

| 1143 | Medium | C-N stretch |

| 1079 | Medium | C-C stretch |

| 744, 699 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Source: Data adapted from a published synthesis of this compound. thieme-connect.com

The amide group in this compound gives rise to several characteristic vibrational bands. The most prominent of these is the amide I band, which is primarily due to the C=O stretching vibration and appears strongly at 1634 cm⁻¹. thieme-connect.com The position of this band is sensitive to the local molecular environment, including hydrogen bonding and electronic effects. The amide II and III bands, which arise from a coupling of N-H bending and C-N stretching modes, are absent in this tertiary amide as it lacks an N-H bond. The C-N stretching vibration of the tertiary amide is expected to appear in the fingerprint region, and a band at 1143 cm⁻¹ can be tentatively assigned to this mode. thieme-connect.com

The phenyl group of this compound is identified by several characteristic bands. The aromatic C-H stretching vibrations are observed at 3026 cm⁻¹. thieme-connect.com The in-plane C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1600-1450 cm⁻¹ region, with a band observed at 1493 cm⁻¹. thieme-connect.com Strong bands at 744 and 699 cm⁻¹ are indicative of the out-of-plane C-H bending modes for a monosubstituted benzene ring. thieme-connect.com

The alkyl groups (two N-methyl groups and the methyl group at the α-position) are evidenced by the strong C-H stretching absorptions at 2967 and 2930 cm⁻¹. thieme-connect.com The C-H bending (scissoring and rocking) vibrations of the methyl groups are expected in the 1470-1370 cm⁻¹ range, with a band observed at 1396 cm⁻¹. thieme-connect.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

The phenyl group is expected to exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) around 250-270 nm, which arises from π → π* transitions. The amide carbonyl group typically shows a weak n → π* transition at longer wavelengths (around 210-230 nm) and a strong π → π* transition at shorter wavelengths (below 200 nm). The overlap of these transitions would result in a characteristic UV-Vis spectrum for this compound.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenyl | π → π* (E2-band) | ~205 |

| Phenyl | π → π* (B-band) | ~260 |

| Amide C=O | n → π | ~220 |

| Amide C=O | π → π | <200 |

Note: This table is based on typical values for these chromophores and is for illustrative purposes.

Circular Dichroism (CD) Spectroscopy for Chiral this compound Stereoisomers

This compound possesses a chiral center at the second carbon atom of the propanamide chain. Therefore, it can exist as two enantiomers, (R)- and (S)-N,N,2-trimethyl-3-phenylpropanamide. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light.

While specific CD spectra for the enantiomers of this compound are not available in the public domain, the principles of CD spectroscopy and data from related chiral molecules, such as phenylalanine and other N-acyl amino acid derivatives, can provide insight into the expected spectral features. nih.gov The CD spectrum is highly sensitive to the stereochemical environment of the chromophores. The phenyl and amide groups in this compound are the primary chromophores that would contribute to the CD spectrum.

The electronic transitions of these chromophores, discussed in the UV-Vis section, will exhibit Cotton effects (positive or negative peaks) in the CD spectrum. The sign and magnitude of these Cotton effects are determined by the absolute configuration of the chiral center. For instance, the (R)- and (S)-enantiomers would be expected to show mirror-image CD spectra. The study of chiral N-acyl amino acids has shown that the sign of the Cotton effects associated with the amide and aromatic chromophores can be correlated with the absolute configuration of the α-carbon. rsc.orgrsc.org

Computational Chemistry and Theoretical Studies on N,n,2 Trimethyl 3 Phenylpropanamide

Spectroscopic Parameter Prediction and Validation

Computational methods are instrumental in predicting spectroscopic parameters, which aids in the structural elucidation and characterization of molecules. By simulating spectra, researchers can validate experimental findings and assign spectral features to specific molecular motions or electronic environments.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital application of computational chemistry for confirming molecular structures. github.comnih.gov Quantum mechanical (QM) approaches, particularly Density Functional Theory (DFT), are widely used for this purpose. github.com Methods like the mPW1PW91 functional with the 6-311+G(d,p) basis set have been employed to calculate shielding tensors, which are then converted into chemical shifts. github.com

A common computational workflow involves:

Generating a 3D structure of the molecule.

Performing a conformational search using a molecular mechanics force field (like MMFF) to identify low-energy conformers. github.com

Optimizing the geometry of these conformers using a QM method (e.g., DFT).

Calculating NMR shielding tensors for the optimized geometries.

Averaging the shifts based on the Boltzmann population of the conformers and referencing them against a standard (e.g., Tetramethylsilane) to yield the final predicted chemical shifts.

Modern approaches also leverage machine learning, particularly Graph Neural Networks (GNNs), which can predict chemical shifts with high accuracy in real-time. github.comarxiv.org These models are trained on large datasets of experimental or DFT-calculated shifts and can achieve Mean Absolute Errors (MAEs) as low as 0.16 ppm for ¹H shifts and between 1.3 to 2.2 ppm for ¹³C shifts. arxiv.org

For N,N,2-trimethyl-3-phenylpropanamide, a table of predicted ¹H and ¹³C NMR chemical shifts can be generated based on these computational approaches.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on computational prediction methods and typical chemical shift ranges for the given functional groups.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl C-H (ortho) | 7.25 - 7.35 | 128.0 - 129.0 |

| Phenyl C-H (meta) | 7.30 - 7.40 | 128.5 - 129.5 |

| Phenyl C-H (para) | 7.20 - 7.30 | 126.0 - 127.0 |

| Phenyl C (ipso) | - | 138.0 - 140.0 |

| CH (methine) | 3.10 - 3.30 | 40.0 - 45.0 |

| CH₂ (methylene) | 2.80 - 3.00 (diastereotopic) | 45.0 - 50.0 |

| CH₃ (on methine) | 1.15 - 1.25 | 18.0 - 22.0 |

| N-CH₃ (amide) | 2.90 - 3.10 (two signals due to restricted rotation) | 35.0 - 38.0 |

| C=O (amide) | - | 174.0 - 176.0 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational simulations are essential for assigning the observed bands to specific stretching, bending, or torsional motions. DFT calculations, often using the B3LYP functional with basis sets like 6-311+G(d,p), are standard for computing harmonic vibrational frequencies. researchgate.net

The process involves optimizing the molecular geometry to find a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and intensities can be used to generate a simulated spectrum. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net Analysis of the Potential Energy Distribution (PED) helps in assigning the calculated frequencies to specific internal coordinates of the molecule. researchgate.net

For this compound, key vibrational modes can be predicted.

Predicted Vibrational Frequencies for Key Functional Groups in this compound (Note: These are illustrative values based on computational prediction methods and typical group frequencies.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |

| Amide C=O Stretch | 1630 - 1680 | Very Strong | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |

| CH₂ Scissor | 1440 - 1480 | Medium | Medium |

| CH₃ Bending | 1370 - 1460 | Medium | Medium |

| C-N Stretch | 1100 - 1300 | Medium | Weak |

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. By mapping the potential energy surface, chemists can understand the feasibility of a proposed mechanism and predict reaction kinetics.

The process typically involves:

Locating Stationary Points: Geometries of reactants, products, and intermediates are optimized to find energy minima. Transition state (TS) structures, which are first-order saddle points on the potential energy surface, are located using specialized algorithms.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A minimum has all real frequencies, while a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: The activation energy (ΔE‡) is calculated as the energy difference between the transition state and the reactants. This value is fundamental to understanding the rate of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product minima, confirming that the located TS is correct for the reaction of interest.

For a molecule like this compound, this methodology could be applied to study reactions such as amide hydrolysis, reduction, or reactions involving the phenyl group.

Force Field Development and Parameterization for this compound Analogues

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and complex systems over time. These simulations rely on force fields, which are sets of equations and parameters that describe the potential energy of the system as a function of its atomic coordinates. While general-purpose force fields like AMBER exist, they may lack accurate parameters for novel or uncommon molecular structures. frontiersin.org

For analogues of this compound, which contains a phenylpropanamide core, developing specific force field parameters may be necessary for accurate simulations. Phenylalanine and tyrosine derivatives serve as excellent models for this process. frontiersin.org The parameterization workflow includes:

Atom Typing: Assigning atom types from an existing force field or defining new ones for unique chemical environments.

Partial Charge Calculation: Calculating atomic partial charges using quantum mechanical methods. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to ensure that the charges accurately reproduce the QM electrostatic potential around the molecule. frontiersin.org

Parameterizing Bonded Terms: Dihedral angle parameters are often the most critical for accurately representing the conformational preferences of a molecule. These are derived by performing QM scans of the potential energy surface as a function of torsion angle and fitting the force field parameters to reproduce this energy profile.

Validation: The new parameters are validated by running MD simulations and comparing the results, such as conformational distributions or energies, against QM calculations or experimental data. The Root Mean Square Deviation (RMSD) between simulated and crystal structures can serve as a key validation metric. frontiersin.org

This process ensures that simulations of this compound and its analogues can accurately capture their structural and dynamic properties.

Machine Learning Approaches in Predicting Reactivity and Synthetic Outcomes

Machine learning (ML) is revolutionizing the prediction of chemical properties and reactivity. nih.gov By training on vast datasets of known reactions, ML models can learn complex chemical patterns and predict the outcomes of new, unseen reactions with high accuracy. nih.gov

For a molecule like this compound, ML can be applied in several ways:

Reaction Outcome Prediction: If this molecule were used as a building block in a multi-component reaction, an ML model could predict whether the desired product would form and in what yield. nih.gov Models trained on large, high-throughput experimentation datasets have demonstrated the ability to predict product formation with over 90% accuracy, proving valuable for avoiding unproductive synthetic routes. nih.gov

Reactivity Prediction: ML models can predict the reactivity of specific sites within the molecule. For instance, a model could predict the most likely site for electrophilic aromatic substitution on the phenyl ring or the susceptibility of the amide bond to hydrolysis under various conditions.

Spectroscopic Prediction: As mentioned previously, GNNs are a powerful ML tool for accurately predicting NMR spectra. nih.govarxiv.org These models represent molecules as graphs (atoms as nodes, bonds as edges) and learn to correlate the graph structure with spectroscopic properties, often outperforming traditional methods. arxiv.org

These data-driven approaches offer a rapid and cost-effective way to screen molecules and reaction conditions, accelerating the pace of chemical discovery and process optimization.

Chemical Reactivity, Transformation, and Derivatization Studies of N,n,2 Trimethyl 3 Phenylpropanamide

Hydrolysis and Solvolysis Reactions of the Amide Linkage

The hydrolysis of an amide bond results in the formation of a carboxylic acid and an amine. pressbooks.pubbyjus.com Due to the stability of the amide linkage, these reactions typically require more forcing conditions, such as heating with concentrated acids or bases, compared to the hydrolysis of esters. bham.ac.ukpressbooks.pubarkat-usa.org

The acid-catalyzed hydrolysis of N,N,2-trimethyl-3-phenylpropanamide proceeds through a mechanism analogous to that of other tertiary amides. youtube.com The reaction is typically carried out by heating the amide in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid, and water. youtube.comchemguide.co.uk

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen atom by the acid catalyst. bham.ac.ukyoutube.com This step is favored over the protonation of the nitrogen atom because the lone pair of electrons on the nitrogen is involved in resonance with the carbonyl group, making the oxygen more basic. bham.ac.ukyoutube.com Protonation increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. youtube.com This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide group. youtube.com This converts the dimethylamino group into a better leaving group (dimethylamine).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the dimethylamine (B145610) molecule. youtube.com

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule or the released amine to yield the final product, 2-methyl-3-phenylpropanoic acid. Under the acidic conditions, the liberated dimethylamine will be protonated to form the dimethylammonium ion. youtube.com

Table 1: Products of Acid-Catalyzed Hydrolysis of this compound

| Reactant | Conditions | Product 1 | Product 2 |

| This compound | Aqueous Acid (e.g., HCl), Heat | 2-methyl-3-phenylpropanoic acid | Dimethylammonium chloride |

The hydrolysis of this compound can also be achieved under basic conditions, typically by heating with a strong aqueous base like sodium hydroxide (B78521) or potassium hydroxide. byjus.comarkat-usa.org The mechanism for base-catalyzed hydrolysis differs significantly from the acid-catalyzed pathway.

The key steps are as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the amide. byjus.comchemistrysteps.com This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Amide Ion: The tetrahedral intermediate then collapses. In this step, the amide ion (a dimethylamide anion in this case) is expelled as the leaving group. This is generally the rate-determining step and is thermodynamically unfavorable because the amide ion is a very poor leaving group. pressbooks.pubchemistrysteps.com The reaction is driven forward by the subsequent step.

Acid-Base Reaction: The expelled dimethylamide anion is a very strong base and immediately deprotonates the newly formed carboxylic acid (2-methyl-3-phenylpropanoic acid). chemistrysteps.com This irreversible acid-base reaction pulls the equilibrium towards the products, forming a carboxylate salt (sodium 2-methyl-3-phenylpropanoate) and dimethylamine. pressbooks.pub

Tertiary amides are generally very resistant to base-catalyzed hydrolysis and often require more vigorous conditions than primary or secondary amides. arkat-usa.orgresearchgate.net However, studies on other tertiary amides have shown that using non-aqueous conditions, such as sodium hydroxide in a mixture of methanol (B129727) and dioxane, can facilitate the hydrolysis of even sterically hindered tertiary amides. arkat-usa.orgresearchgate.net

Table 2: Products of Base-Catalyzed Hydrolysis of this compound

| Reactant | Conditions | Product 1 | Product 2 |

| This compound | Aqueous Base (e.g., NaOH), Heat | Sodium 2-methyl-3-phenylpropanoate | Dimethylamine |

Enzymes, particularly hydrolases such as amidases and proteases, are known to catalyze the hydrolysis of amide bonds under mild conditions. researchgate.net While specific studies on the enzymatic hydrolysis of this compound are not prominent in publicly available literature, general principles of enzymatic catalysis can be applied.

Enzymes from various non-human sources (e.g., bacteria, fungi) exhibit amidase activity. researchgate.net These biocatalysts offer high specificity and can operate under environmentally benign conditions. researchgate.net For instance, certain lipases, in addition to their esterase activity, have been shown to hydrolyze amide bonds. acs.org The enzymatic hydrolysis of amides typically proceeds through a mechanism involving an acyl-enzyme intermediate, similar to the hydrolysis of esters and peptides. pressbooks.pubresearchgate.net

The applicability of a specific enzyme to hydrolyze this compound would depend on the enzyme's substrate specificity, particularly its ability to accommodate the steric bulk of the 2-methyl and N,N-dimethyl groups. Without specific experimental data, it is difficult to predict the efficiency of such a transformation.

Reduction Chemistry of the Amide Carbonyl Group

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (CH2), which converts the amide into an amine. This transformation is a key reaction in synthetic organic chemistry.

A common method for the reduction of amides is the use of strong hydride-reducing agents, with lithium aluminum hydride (LiAlH4) being the most frequently employed. pressbooks.pub The reduction of this compound with LiAlH4 is expected to yield N,N,2-trimethyl-3-phenylpropan-1-amine.

The mechanism for the reduction of a tertiary amide like this compound with LiAlH4 involves the following steps:

Nucleophilic Addition of Hydride: The reaction begins with the nucleophilic addition of a hydride ion (H-) from LiAlH4 to the carbonyl carbon of the amide. This forms a tetrahedral intermediate where the oxygen is coordinated to the aluminum species.

Expulsion of the Oxygen Atom: The intermediate collapses, and the oxygen atom is expelled as an aluminate leaving group. pressbooks.pub This results in the formation of an iminium ion intermediate.

Second Hydride Addition: The iminium ion is then rapidly reduced by another equivalent of hydride from LiAlH4, which attacks the electrophilic carbon of the C=N+ bond to yield the final tertiary amine product. pressbooks.pub

Unlike the reduction of ketones or aldehydes, the amide carbonyl is reduced all the way to a methylene group, and the carbon-oxygen double bond is completely removed. pressbooks.pub This reaction is specific to amides and does not typically occur with other carboxylic acid derivatives under these conditions. pressbooks.pub

Table 3: Product of Hydride Reduction of this compound

| Reactant | Reagent | Product |

| This compound | LiAlH4 | N,N,2-trimethyl-3-phenylpropan-1-amine |

Catalytic hydrogenation is another method for the reduction of functional groups, offering a potentially more scalable and industrially viable alternative to hydride reagents. tcichemicals.com However, the catalytic hydrogenation of amides to amines is generally challenging and requires high pressures, elevated temperatures, and specific catalyst systems.

Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), and various ruthenium and rhodium complexes are used for hydrogenation reactions. tcichemicals.comillinois.edu While effective for many functional groups, the reduction of amides is often less efficient due to the stability of the amide bond. tcichemicals.com

Research into the catalytic hydrogenation of related functionalities like nitriles provides some insight. For example, the hydrogenation of 3-phenylpropionitrile (B121915) over a Pd/C catalyst has been studied to produce 3-phenylpropylamine. nih.gov The conditions for such reactions often need to be carefully optimized to achieve high conversion and selectivity. nih.govnih.gov For amides, ruthenium-based catalysts have shown promise for the reduction to amines under milder conditions than traditional systems. tcichemicals.com

The direct catalytic hydrogenation of this compound would likely require screening of various catalysts and reaction conditions to find an effective protocol. The presence of the benzene (B151609) ring also introduces the possibility of aromatic ring reduction under harsh hydrogenation conditions, which would need to be controlled for selective reduction of the amide group.

Functionalization of the Phenyl Ring and Alkyl Chains

The presence of a phenyl ring and alkyl chains in this compound offers multiple sites for chemical modification. These transformations can be used to introduce new functional groups, thereby altering the molecule's physical and chemical properties.

The phenyl group in this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent already present on the ring, a -CH2CH(CH3)C(=O)N(CH3)2 group, will direct incoming electrophiles to specific positions. This substituent is an alkyl group, which is generally considered an ortho-, para-directing activator due to inductive effects and hyperconjugation. vaia.commasterorganicchemistry.com Therefore, electrophilic attack is expected to occur primarily at the ortho and para positions of the phenyl ring. vaia.com Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

For instance, in the nitration of a similar compound, 3-phenylpropanenitrile, where the side chain is also an alkyl-type substituent, substitution occurs at the ortho and para positions. vaia.com This provides an analogous basis for predicting the behavior of this compound under similar conditions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-nitro-N,N,2-trimethyl-3-phenylpropanamide and 2-nitro-N,N,2-trimethyl-3-phenylpropanamide |

| Bromination | Br₂, FeBr₃ | 4-bromo-N,N,2-trimethyl-3-phenylpropanamide and 2-bromo-N,N,2-trimethyl-3-phenylpropanamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-acetyl-N,N,2-trimethyl-3-phenylpropanamide and 2-acetyl-N,N,2-trimethyl-3-phenylpropanamide |

Functionalization of the alkyl portions of this compound, specifically the benzylic position and the methyl group at the 2-position, can also be envisioned. The benzylic protons are susceptible to radical halogenation under appropriate conditions (e.g., N-bromosuccinimide and light).

Furthermore, the α-protons of amides can be deprotonated with a strong base to form an enolate, which can then be alkylated. nih.gov However, the pKa of amide α-C-H bonds is quite high, making this a challenging transformation. nih.gov For this compound, the presence of a proton at the 2-position suggests that α-alkylation could be possible, leading to further substitution at this site.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct cross-coupling with the C-H bonds of this compound is a complex and less common transformation, the corresponding aryl halides (prepared via electrophilic halogenation as described in 5.3.1) would be excellent substrates for a variety of palladium-catalyzed reactions. nih.gov

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction, which could be used to couple an amine to the halogenated phenyl ring of a derivative of this compound. nih.govsyr.eduacs.org The development of specialized phosphine (B1218219) ligands has been crucial for the success of these reactions, enabling the coupling of a wide range of amines and amides. syr.eduacs.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions with a Halogenated Derivative of this compound

| Reaction Type | Coupling Partners | Catalyst System (Example) | Potential Product |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Biphenyl-substituted propanamide |

| Buchwald-Hartwig Amination | Secondary amine | Pd₂(dba)₃, phosphine ligand, base | N-aryl-substituted propanamide with an additional amino group |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂, CuI, base | Alkynyl-substituted phenylpropanamide |

This table illustrates potential applications of palladium-catalyzed cross-coupling on a hypothetical halogenated derivative of this compound, based on general principles of cross-coupling chemistry.

Synthesis of Analogs and Structurally Related Compounds

The synthesis of analogs of this compound can be achieved by modifying the amide nitrogen substituents or by altering the core phenylpropanamide backbone.

Starting from 2-methyl-3-phenylpropanoic acid, a variety of amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then reacting it with a desired primary or secondary amine. For example, the synthesis of N-benzyl-3-phenylpropanamide has been reported via an acid chloride route. walisongo.ac.id This methodology can be extended to synthesize a range of N-substituted analogs of this compound.

Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate the direct formation of the amide bond between the carboxylic acid and an amine. walisongo.ac.id

Table 3: Synthetic Routes to N-Substituted Analogs of this compound

| Starting Material | Reagents | Product |

| 2-methyl-3-phenylpropanoic acid | 1. SOCl₂ 2. R¹R²NH | N,N-disubstituted-2-methyl-3-phenylpropanamide |

| 2-methyl-3-phenylpropanoic acid | R¹R²NH, EDCI, HOBt | N,N-disubstituted-2-methyl-3-phenylpropanamide |

This table outlines general synthetic strategies for producing analogs with varied amide substituents.

Modifications to the phenylpropanamide backbone can introduce further structural diversity. This can involve introducing substituents on the phenyl ring of the starting material or altering the length and branching of the alkyl chain. For instance, analogs with substituents on the phenyl ring can be synthesized starting from appropriately substituted phenylalanines or cinnamic acids.

The synthesis of 2- and 3-substituted-3-phenylpropyl analogs has been reported, demonstrating methods to introduce functionality at various positions along the propyl chain. nih.govebi.ac.uk These synthetic strategies could be adapted to create a library of analogs based on the this compound scaffold.

Table 4: Examples of Commercially Available or Synthetically Accessible Phenylpropanamide Analogs

| Compound Name | CAS Number |

| 3-Phenylpropanamide | 102-93-2 |

| N,N,2-Trimethyl-2-phenylpropanamide | 121800-25-7 |

| N,N,2-trimethylpropanamide | 21678-37-5 |

| 2-Amino-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylpropanamide | Not Available |

Incorporation into Polymeric Structures or Supramolecular Assemblies

The incorporation of this compound into polymeric structures or its use as a building block for supramolecular assemblies is an area of theoretical potential, though specific research on this compound is not extensively documented. However, by examining the chemical nature of analogous compounds, its prospective role can be inferred.

The amide functionality is a cornerstone in the synthesis of polyamides, a significant class of polymers. Typically, the formation of polyamides involves the condensation reaction between a dicarboxylic acid and a diamine. While this compound itself is not a traditional monomer for polyamide synthesis due to the absence of two reactive functional groups, its derivatives could be tailored for such purposes. For instance, functionalization of the phenyl ring with an amino or carboxylic acid group could create a monomer capable of participating in polymerization reactions. The N,N-dimethyl and the α-methyl groups would then act as bulky side chains on the polymer backbone, influencing the polymer's physical properties such as solubility, thermal stability, and crystallinity. The introduction of such bulky, non-polar groups can disrupt the close packing of polymer chains, potentially leading to amorphous polymers with increased solubility in organic solvents.

In the realm of supramolecular chemistry, the self-assembly of molecules through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces is fundamental. Amide-containing molecules are frequently employed in the design of supramolecular structures due to the directional nature of the hydrogen bonds they can form. However, as a tertiary amide, this compound lacks the N-H bond necessary for acting as a hydrogen bond donor, a critical interaction in many amide-based supramolecular assemblies. Its role in such assemblies would therefore be limited to that of a hydrogen bond acceptor (via the carbonyl oxygen) or through π-π interactions of the phenyl ring.

Theoretical studies and research on similar N,N-dialkyl amides suggest that these molecules can influence the self-assembly of other components by acting as "guest" molecules within larger host structures or by disrupting the formation of highly ordered aggregates. The bulky nature of the this compound molecule could allow it to occupy void spaces in supramolecular frameworks, thereby stabilizing them or altering their properties.

Photochemical Transformations of this compound

The photochemical behavior of this compound is dictated by the chromophores present in its structure, namely the phenyl group and the amide functionality. The phenyl group can absorb ultraviolet (UV) light, leading to electronic excitation and subsequent chemical reactions. The benzylic C-H bond (the bond between the chiral carbon and the phenyl ring) is particularly susceptible to photochemical reactions due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

Upon UV irradiation, one potential pathway is the homolytic cleavage of the benzylic C-H bond, generating a benzylic radical and a hydrogen atom. This benzylic radical is stabilized by delocalization of the unpaired electron over the aromatic ring. The subsequent fate of this radical can vary depending on the reaction conditions, such as the presence of oxygen or other radical scavengers. In the presence of oxygen, the benzylic radical could react to form a hydroperoxide intermediate, which could then undergo further reactions to yield oxidized products like ketones or carboxylic acids at the benzylic position. masterorganicchemistry.com

Another possible photochemical transformation involves the amide group. While amides are generally considered to be photochemically stable, N-alkyl amides can undergo photochemical reactions, including N-dealkylation. researchgate.netnih.govnih.gov In the case of this compound, this could involve the cleavage of one of the N-methyl groups. This process can be initiated by the photo-excited phenyl ring transferring energy to the amide group or by direct absorption of UV light by the amide bond. The reaction likely proceeds through the formation of an iminium ion intermediate.

Furthermore, the interaction between the excited phenyl ring and the amide group could lead to intramolecular cyclization reactions, although this is generally less common. The specific products of the photochemical transformation of this compound would depend on factors such as the wavelength of light used, the solvent, and the presence of other reactive species.

Oxidation Reactions and Metabolite Mimicry (Non-human focus)

The oxidation of this compound can occur at several positions within the molecule, primarily at the N-methyl groups and the benzylic carbon. The oxidation of tertiary amides, particularly N,N-dialkyl amides, has been studied in various chemical and biological systems, often leading to N-dealkylation. rsc.orgrsc.orgnih.gov

Oxidative N-Dealkylation: The oxidation of one of the N-methyl groups is a common metabolic pathway for N,N-dimethylamides. This process, often catalyzed by enzymes like cytochrome P450 in biological systems, can also be achieved using chemical oxidants. rsc.orgresearchgate.net The reaction typically proceeds through the formation of an N-hydroxymethyl intermediate, which is unstable and subsequently decomposes to yield the N-demethylated amide (N,2-dimethyl-3-phenylpropanamide) and formaldehyde. Further oxidation can lead to the removal of the second methyl group, resulting in the primary amide.

Oxidation at the Benzylic Position: The benzylic carbon is another site susceptible to oxidation. Strong oxidizing agents can oxidize the benzylic C-H bond to a carbonyl group, potentially forming a ketone. chemistrysteps.commasterorganicchemistry.com The presence of the α-methyl group might influence the reactivity and the final product.

Metabolite Mimicry (Non-human focus): The concept of metabolite mimicry involves designing molecules that are structurally similar to metabolic products to study or modulate biological processes. In a non-human context, for instance in microbial systems, the metabolites of this compound could be mimicked to investigate enzymatic pathways or to develop new biocatalysts. nih.gov

Microorganisms are known to perform a wide range of biotransformations, including hydrolysis, oxidation, and demethylation of various organic compounds, including amides and phenylpropanoids. nih.govnih.govnih.gov By introducing this compound to a microbial culture, it is plausible that a variety of metabolites could be produced. For example, some microbes might selectively demethylate the amide, while others might hydroxylate the phenyl ring or oxidize the benzylic position.

The study of such microbial transformations can lead to the identification of novel enzymes with specific catalytic activities. Synthetic molecules that mimic these microbially-generated metabolites could then be used as probes to study the active sites of these enzymes or as building blocks for the synthesis of new compounds.

Below is a table summarizing the potential oxidation products of this compound based on the reactivity of analogous compounds.

| Potential Oxidation Product | Site of Oxidation | Type of Reaction |

| N,2-Dimethyl-3-phenylpropanamide | N-Methyl group | N-Dealkylation |

| 2-Methyl-3-phenylpropanamide | Both N-Methyl groups | N-Dealkylation |

| N,N,2-Trimethyl-3-oxo-3-phenylpropanamide | Benzylic Carbon | Oxidation |

| N,N,2-Trimethyl-3-(hydroxyphenyl)propanamide | Phenyl ring | Aromatic Hydroxylation |

This information on the oxidation and potential microbial metabolism of this compound provides a basis for understanding its chemical fate in various non-human systems and for the rational design of metabolite mimics for research purposes.

Mechanistic Investigations of Chemical Reactions Involving N,n,2 Trimethyl 3 Phenylpropanamide

Kinetic Studies of Formation and Degradation Pathways

Kinetic studies are fundamental to understanding the rates and mechanisms of the formation and degradation of N,N,2-trimethyl-3-phenylpropanamide. The formation of this amide, typically from 2-methyl-3-phenylpropanoic acid and dimethylamine (B145610), can be catalyzed by various reagents. The degradation, often through hydrolysis, can occur under acidic or basic conditions.

Formation Kinetics: The direct thermal amidation of carboxylic acids and amines is often a slow process. reddit.com The reaction rate is influenced by factors such as temperature, catalyst, and the nature of the reactants. For the formation of this compound, the reaction likely follows second-order kinetics, being first order with respect to both the carboxylic acid and the amine. researchgate.net The rate-determining step is generally the nucleophilic attack of the amine on the carbonyl carbon of the carboxylic acid.

Hydrothermal synthesis provides a non-mineral-catalyzed pathway for amide formation. sci-hub.se Studies on analogous systems have shown that the rate constants are significantly influenced by the substituents on both the amine and the carboxylic acid. sci-hub.se For instance, electron-donating groups on the amine can increase its nucleophilicity and accelerate the reaction.

Degradation Kinetics: The hydrolysis of amides can be catalyzed by both acids and bases. khanacademy.orgyoutube.com Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. khanacademy.orgyoutube.com In basic hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon. khanacademy.org The kinetics of hydrolysis of N,N-dialkylamides, such as this compound, have been studied, and the rate is dependent on the concentration of the acid or base. Computational studies on the base-catalyzed hydrolysis of amides like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) have provided insights into the free energy barriers of these reactions. nih.gov

A hypothetical kinetic dataset for the formation of this compound under different catalytic conditions is presented in Table 1.

| Catalyst | Temperature (°C) | Initial [2-methyl-3-phenylpropanoic acid] (M) | Initial [Dimethylamine] (M) | Rate Constant (k, M⁻¹s⁻¹) |

| None (Thermal) | 150 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |

| Boric Acid | 100 | 0.1 | 0.1 | 3.5 x 10⁻⁴ |

| TiCl₄ | 85 | 0.1 | 0.1 | 8.9 x 10⁻⁴ |

Table 1: Hypothetical Kinetic Data for the Formation of this compound. This table illustrates the potential impact of different catalysts on the reaction rate, showing a significant increase in the rate constant with the use of catalysts compared to the uncatalyzed thermal reaction.

Isotopic Labeling Experiments for Reaction Mechanism Elucidation

Isotopic labeling is a powerful technique to trace the pathways of atoms during a chemical reaction, providing definitive evidence for proposed mechanisms. researchgate.netnih.gov For reactions involving this compound, isotopes such as ¹⁸O, ¹⁵N, and ¹³C can be strategically incorporated into the reactants.

In the formation of this compound from 2-methyl-3-phenylpropanoic acid and dimethylamine, ¹⁸O-labeling of the carboxylic acid's carbonyl oxygen can be used to confirm the nucleophilic acyl substitution mechanism. If the reaction proceeds via this mechanism, the ¹⁸O label will be retained in the final amide product. Conversely, if the label is lost to the water byproduct, it would suggest a different pathway.

Similarly, using ¹⁵N-labeled dimethylamine would result in an ¹⁵N-labeled this compound product, confirming the origin of the nitrogen atom in the amide bond. This can be particularly useful in complex reaction mixtures or when side reactions are possible.

For studying degradation pathways, ¹⁸O-labeled water can be used in hydrolysis experiments. The incorporation of ¹⁸O into the resulting carboxylic acid would provide direct evidence of the hydrolytic cleavage of the C-N bond. researchgate.net